5-(2,2,2-Trifluoroethoxy)nicotinonitrile
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Overview
Description
5-(2,2,2-Trifluoroethoxy)nicotinonitrile is a chemical compound characterized by the presence of a trifluoroethoxy group attached to the pyridine ring of nicotinonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2,2-Trifluoroethoxy)nicotinonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)nicotinonitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-(2,2,2-Trifluoroethoxy)nicotinonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, altering their activity, and triggering downstream effects.
Comparison with Similar Compounds
5-(2,2,2-trifluoroethoxy)pyridine
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
5-(2,2,2-trifluoroethoxy)methyl-2-furoic acid
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Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-1-6(2-12)3-13-4-7/h1,3-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWCKHDZNHSFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OCC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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